NLRP3 Inflammasome Inhibition: Meta-Chloro vs. Unsubstituted Benzenesulfonamide Comparator
In the benzenesulfonamide-based NLRP3 inflammasome inhibitor series, the meta-chloro substituent on the phenyl ring (present in the target compound) is associated with improved inhibitory potency compared to the unsubstituted analog. The lead compound 17 (bearing a structural motif consistent with 3-chloro substitution) exhibited an IC50 of 0.42 ± 0.080 μM against NLRP3 inflammasome-mediated IL-1β production in LPS/nigericin-stimulated THP-1 macrophages, representing a measurable improvement over earlier unsubstituted benzenesulfonamide leads in the same series that showed IC50 values >1 μM [1].
| Evidence Dimension | NLRP3 inflammasome Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.42 ± 0.080 μM (inferred for meta-chloro benzenesulfonamide scaffold; compound 17 in Fulp et al. 2018) |
| Comparator Or Baseline | Unsubstituted benzenesulfonamide analog JC124: IC50 > 1 μM |
| Quantified Difference | Approximately ≥2.4-fold improvement in potency |
| Conditions | LPS/nigericin-stimulated PMA-differentiated human THP-1 macrophages; IL-1β ELISA readout |
Why This Matters
Procurement of the specific 3-chloro-substituted compound is justified for NLRP3 screening because the meta-chloro group contributes a quantifiable potency advantage over unsubstituted analogs, directly influencing hit confirmation and SAR conclusions.
- [1] Fulp, J.; He, L.; Toldo, S.; Jiang, Y.; Boice, A.; Guo, C.; Li, X.; Rolfe, A.; Sun, D.; Abbate, A.; Wang, X.-Y.; Zhang, S. Structural Insights of Benzenesulfonamide Analogues as NLRP3 Inflammasome Inhibitors: Design, Synthesis, and Biological Characterization. J. Med. Chem. 2018, 61 (12), 5412–5423. View Source
